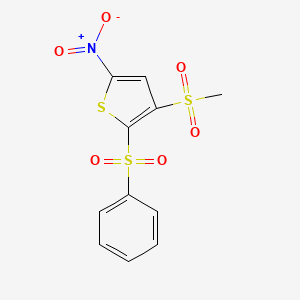
2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of benzenesulfonyl, methanesulfonyl, and nitro groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of thiophene derivatives followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure reactors. These methods ensure efficient production while maintaining high purity and yield. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonyl)-3-(methanesulfonyl)-thiophene
- 2-(Benzenesulfonyl)-3-(methanesulfonyl)-4-nitrothiophene
- 2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrobenzene
Uniqueness
2-(Benzenesulfonyl)-3-(methanesulfonyl)-5-nitrothiophene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
62082-43-3 |
|---|---|
Molecular Formula |
C11H9NO6S3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-methylsulfonyl-5-nitrothiophene |
InChI |
InChI=1S/C11H9NO6S3/c1-20(15,16)9-7-10(12(13)14)19-11(9)21(17,18)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
VAHLIAPQRPPWIN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(SC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


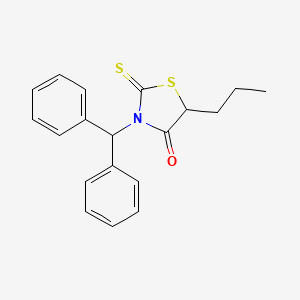
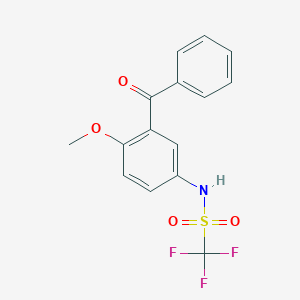
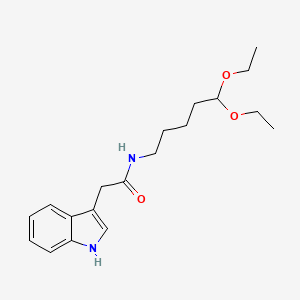
![Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]-](/img/structure/B14543542.png)

![thieno[2,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14543555.png)
![1,4-Diphenyl-5H-benzo[7]annulene](/img/structure/B14543558.png)
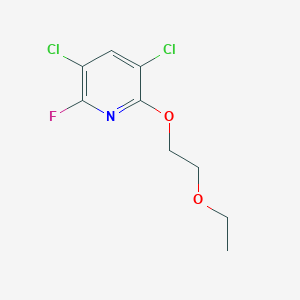
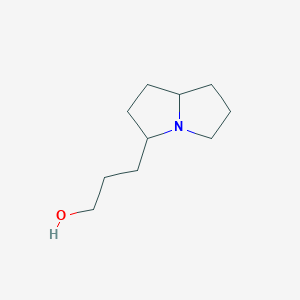
![5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol](/img/structure/B14543567.png)
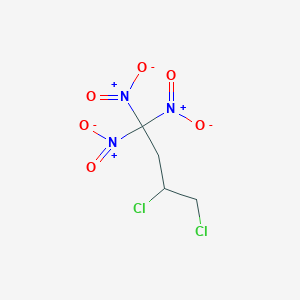
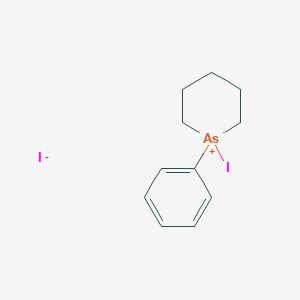

![N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B14543606.png)
